Bradykinin is a physiologically and pharmacologically active peptide belonging to the kinin group of proteins. [] It is a nonapeptide, meaning it consists of nine amino acids, with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. [] Bradykinin is found in mammals and some amphibians. [] It is generated from kininogen precursor proteins by the action of kallikrein enzymes. [, ]
Vasodilation: Bradykinin is a potent vasodilator, meaning it relaxes blood vessels and increases blood flow. [, , ]
Inflammation: It contributes to the inflammatory response by increasing vascular permeability and promoting the release of other inflammatory mediators. [, , ]
Pain perception: Bradykinin stimulates pain receptors, contributing to the sensation of pain. [, ]
Smooth muscle contraction: It can cause contraction of smooth muscle in various tissues, including the bronchi, intestines, and uterus. [, ]
Cellular signaling: Bradykinin activates cellular signaling pathways, including those involving phospholipase C, protein kinase C, and nitric oxide synthase. [, , ]
Future Directions
Bradykinin's role in specific diseases: Investigating bradykinin's contributions to the pathophysiology of various diseases like COVID-19, which shows evidence of bradykinin involvement in coagulopathies, may offer novel therapeutic targets. []
Non-invasive methods to assess bradykinin activity: Developing methods to indirectly measure bradykinin activity in vivo, like measuring the stable metabolite BK1-5, can aid in evaluating pathophysiological conditions and pharmacological interventions. []
Related Compounds
Lysyl Bradykinin (Kallidin I)
Compound Description: Lysyl bradykinin, also known as Kallidin I, is a decapeptide with a similar structure to bradykinin but contains an additional lysine residue at its N-terminus. [] It exhibits potent vasodilatory and permeability-enhancing effects. []
Relevance: Lysyl bradykinin is structurally similar to bradykinin and shares its biological activity, but it is often more potent in certain assays, such as increasing vascular permeability in guinea pig skin. []
[Des-Arg9]-Bradykinin
Compound Description: [Des-Arg9]-Bradykinin is a bradykinin analog lacking the arginine residue at the 9th position. It acts as a selective agonist for the bradykinin B1 receptor. [, , , ]
Relevance: [Des-Arg9]-Bradykinin helps elucidate the distinct roles of bradykinin B1 and B2 receptors, providing insights into the diverse physiological effects mediated by bradykinin. [, , , ]
[Des-Arg9,Leu8]-Bradykinin
Compound Description: This compound is a bradykinin analog with modifications at positions 8 and 9. It functions as a selective antagonist for the bradykinin B1 receptor. []
Relevance: [Des-Arg9,Leu8]-Bradykinin serves as a valuable tool in pharmacological studies to investigate the specific roles of the bradykinin B1 receptor, enabling researchers to differentiate the activities of B1 and B2 receptors in the context of bradykinin signaling. []
Hoe 140 (Icatibant)
Compound Description: Hoe 140, also known as Icatibant, acts as a potent and selective antagonist for the bradykinin B2 receptor. [, , , , , ] It effectively inhibits bradykinin-induced biological responses mediated by the B2 receptor. [, , , , , ]
Relevance: Hoe 140 is a crucial pharmacological tool for studying the physiological and pathological roles of the bradykinin B2 receptor, allowing researchers to dissect the specific contributions of B2 receptors in systems where bradykinin exerts its effects. [, , , , , ]
6-Glycine Bradykinin
Compound Description: 6-Glycine bradykinin is a bradykinin analog where the serine residue at position 6 is replaced with glycine. []
Relevance: This analog, along with bradykinin, demonstrates the highest activity among the tested synthetic peptides in stimulating the excised rat uterus, decreasing blood pressure in anesthetized rats, increasing capillary permeability in rabbit skin, and dilating coronary arteries in the excised cat heart. []
7-Glycine Kallidin
Compound Description: 7-Glycine kallidin is a kallidin analog with glycine replacing proline at position 7. []
Relevance: This analog exhibited strong activity in various assays, indicating its close functional resemblance to bradykinin and highlighting the importance of specific amino acid positions for biological activity. []
7-Glycine Bradykinin
Compound Description: 7-Glycine bradykinin is a bradykinin analog with glycine replacing proline at position 7. []
Relevance: Similar to 7-Glycine Kallidin, this analog exhibited relatively strong activity in various assays, indicating its close functional resemblance to bradykinin. []
9-Citrulline Bradykinin
Compound Description: 9-Citrulline bradykinin is a bradykinin analog with citrulline replacing arginine at position 9. []
Relevance: This analog showed moderate activity in stimulating smooth muscle and blood vessels compared to bradykinin. []
1-Citrulline Bradykinin
Compound Description: 1-Citrulline bradykinin is a bradykinin analog with citrulline replacing arginine at position 1. []
Relevance: This analog, along with 9-Citrulline bradykinin and bisnitrobradykinin, exhibited moderate activity in stimulating smooth muscle and blood vessels compared to bradykinin, indicating the importance of the arginine residues for full biological activity. []
Bisnitrobradykinin
Compound Description: Bisnitrobradykinin is a bradykinin analog with nitro groups added to specific amino acid residues. [] The exact position of the nitro groups is not specified in the provided abstract.
Relevance: This analog, along with 9-Citrulline bradykinin and 1-Citrulline bradykinin, exhibited moderate activity in stimulating smooth muscle and blood vessels compared to bradykinin. []
Arginylheptaglycylarginine
Compound Description: Arginylheptaglycylarginine is a synthetic peptide structurally related to bradykinin but with a different amino acid sequence. []
Relevance: This peptide showed weak activity compared to bradykinin, indicating the importance of the specific amino acid sequence of bradykinin for its potent biological activity. []
1,9-Biscitrulline Bradykinin
Compound Description: 1,9-Biscitrulline bradykinin is a bradykinin analog with citrulline replacing arginine at positions 1 and 9. []
Relevance: This analog exhibited weak activity, similar to fully protected bradykinin and retrobradykinin, suggesting that alterations at both ends of the bradykinin molecule significantly reduce its biological activity. []
Fully Protected Bradykinin
Compound Description: Fully protected bradykinin refers to a chemically modified form of bradykinin where reactive groups within the peptide chain are temporarily blocked or "protected" to prevent unwanted side reactions during synthesis or storage. [] The specific protecting groups used are not mentioned in the provided abstract.
Relevance: The weak activity of this protected form, compared to bradykinin, highlights the importance of the free and unmodified structure of bradykinin for its biological activity. []
Retrobradykinin
Compound Description: Retrobradykinin is a bradykinin analog with a reversed amino acid sequence, meaning it is a structural isomer of bradykinin. []
Relevance: This analog showed very weak activity compared to bradykinin, indicating that the specific amino acid sequence is crucial for the biological activity of bradykinin. []
Ile-Ser-Bradykinin (Human T-kinin)
Compound Description: Ile-Ser-bradykinin, also known as human T-kinin, is a kinin structurally similar to bradykinin but with an Ile-Ser sequence at its N-terminus. [] It is found in malignant effusions and may act as a tumor marker. [, ]
Relevance: Ile-Ser-bradykinin shares structural similarities with bradykinin and exhibits potent vascular permeability-increasing activity, indicating its potential role in pathological conditions like cancer. [, ]
Lys-[Leu8]-des-Arg9-Bradykinin
Compound Description: This bradykinin analog acts as a selective B1 receptor antagonist. []
Relevance: Lys-[Leu8]-des-Arg9-Bradykinin helps differentiate the roles of bradykinin B1 and B2 receptors, providing insights into the specific contributions of each receptor subtype to bradykinin-mediated effects. []
Source
Bradykinin is derived from high-molecular-weight kininogen, which is present in blood plasma. The conversion of kininogen to bradykinin occurs through the enzymatic action of kallikrein, an enzyme that is activated during tissue injury or inflammation.
Classification
Bradykinin belongs to the class of bioactive peptides known as kinins. It can be classified into two main receptor types based on its action:
Bradykinin B1 Receptor: Primarily involved in inflammatory responses.
Bradykinin B2 Receptor: Mediates most of the physiological effects of bradykinin, including vasodilation and pain modulation.
Synthesis Analysis
Methods
Bradykinin can be synthesized using various methods, including:
Solid-Phase Peptide Synthesis: This method involves sequential addition of protected amino acids to a solid support, allowing for efficient purification and assembly of the peptide chain.
Liquid-Phase Synthesis: Involves synthesizing peptides in solution, which can be advantageous for certain modifications.
Technical Details
The solid-phase synthesis typically employs the Fmoc (9-fluorenylmethoxycarbonyl) strategy, where amino acids are sequentially added to a resin-bound growing peptide chain. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography.
Molecular Structure Analysis
Structure
Bradykinin consists of nine amino acids with the sequence: Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. Its structure allows it to interact specifically with its receptors, leading to various biological effects.
Data
The molecular formula of bradykinin is C_50H_73N_13O_11S, with a molecular weight of approximately 1060.2 g/mol. The peptide's conformation is crucial for its activity, often existing in a flexible structure that can adapt to different receptor binding sites.
Chemical Reactions Analysis
Reactions
Bradykinin undergoes several chemical reactions relevant to its biological activity:
Receptor Binding: Bradykinin binds to B1 and B2 receptors on cell membranes, triggering intracellular signaling pathways that lead to vasodilation and increased vascular permeability.
Degradation: It is rapidly degraded by enzymes such as angiotensin-converting enzyme (ACE), which limits its duration of action in physiological contexts.
Technical Details
The interaction with receptors involves conformational changes in both the peptide and receptor that activate G-protein coupled signaling pathways, leading to downstream effects such as nitric oxide release and prostaglandin synthesis.
Mechanism of Action
Process
The mechanism of action for bradykinin primarily involves:
Binding to B2 Receptors: This results in vasodilation through increased nitric oxide production.
Increased Vascular Permeability: Bradykinin induces endothelial cell contraction, allowing plasma proteins and leukocytes to migrate into tissues.
Pain Sensation: It stimulates sensory neurons leading to pain perception through activation of nociceptors.
Data
Studies have shown that bradykinin's effects can be modulated by specific antagonists that block its receptors, providing insights into its role in pain and inflammation management.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: White powder when lyophilized.
Solubility: Highly soluble in water due to its polar nature.
Chemical Properties
Stability: Bradykinin is relatively unstable in plasma due to rapid enzymatic degradation.
pH Sensitivity: Its activity can vary with pH changes, affecting receptor interactions.
Relevant Data or Analyses
Bradykinin's stability can be enhanced by certain modifications or formulations that protect it from enzymatic degradation, which is crucial for therapeutic applications.
Applications
Scientific Uses
Bradykinin has several applications in research and medicine:
Pain Research: Understanding its role in pain pathways aids in developing analgesics.
Cardiovascular Studies: Investigating its vasodilatory effects contributes to cardiovascular pharmacology.
Inflammation Models: Used as a model compound to study inflammatory responses and develop anti-inflammatory therapies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Endogenous bradykinin receptor peptide agonist. Displays selectivity at bradykinin B2 receptor over B1. Formed following pathophysiological stimuli such as inflammation, tissue damage or anoxia. Implicated in pain conditions associated with trauma and inflammation. Bradykinin is a 9-amino acid peptide that dilates blood vessels and consequently reduces blood pressure by inducing the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor. It also contracts non-vascular smooth muscle in the bronchus and gastrointestinal tract, increases vascular permeability, and is involved in the mechanism of pain mediation. The discovery of bradykinin-potentiating peptides from snake venom led to the discovery of a class of highly-effective anti-hypertensive drugs, the ACE inhibitors, which have been shown to prevent angiotensin-converting enzyme’s inactivation of bradykinin. Bradykinin is a physiologically and pharmacologically active peptide of the kinin group of proteins, consisting of nine amino acids.
Galanin (1-19), human is the 1-19 fragment of the human galanin. Galanin (GAL) is a widely distributed neuropeptide with diverse biological effectsincluding modulation of hormone release, antinociception and modification of feeding behavior.